(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
説明
(E)-16-Benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a steroidal derivative characterized by a benzylidene moiety at the C16 position of a cyclopenta[a]phenanthrene core. This compound belongs to a class of modified steroids synthesized for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly for cytotoxic or anti-inflammatory applications. Its structure includes a fully saturated cyclopentaphenanthrene backbone with methyl groups at C10 and C13, a ketone at C17, and an (E)-configured benzylidene substituent at C14.
特性
IUPAC Name |
(16E)-16-benzylidene-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O/c1-25-14-7-6-10-20(25)11-12-21-22(25)13-15-26(2)23(21)17-19(24(26)27)16-18-8-4-3-5-9-18/h3-5,8-9,16,20-23H,6-7,10-15,17H2,1-2H3/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEKJWVUCNPPSL-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5)C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5)/C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and potential neuroprotective effects. Below is a summary of its biological activities based on recent studies.
1. Anti-Cancer Activity
Several studies have reported the cytotoxic effects of (E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human gastric cancer cells with IC50 values indicating strong potency.
Table 1: Cytotoxicity of (E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Human Gastric Cancer | 1.07 ± 0.22 | |
| Breast Cancer | 2.45 ± 0.49 | |
| Lung Cancer | 3.77 ± 0.86 |
2. Anti-Inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, treatment with (E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one resulted in a significant reduction of TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. In models of oxidative stress-induced neuronal damage, it was found to enhance cell viability and reduce apoptosis.
Table 2: Neuroprotective Activity
The biological activities of (E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one are believed to involve several mechanisms:
- Inhibition of Kinase Activity: The compound has been shown to inhibit various kinases linked to cancer progression.
- Modulation of Signaling Pathways: It may modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
類似化合物との比較
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and may increase cytotoxicity by improving electrophilicity .
- Electron-Donating Groups (e.g., N(CH₃)₂) : Reduce electrophilicity but may improve solubility due to polar interactions .
Core Saturation and Stereochemistry
Variations in saturation and stereochemistry significantly influence physicochemical properties:
- Tetradecahydro vs. Octahydro Backbones: The fully saturated tetradecahydro structure (as in the target compound) increases hydrophobicity compared to partially unsaturated analogs like (8R,9S,13S,14S)-3-cyanomethoxy-13-methyl-octahydro...-17-one (GAP-EDL-1, ). This affects membrane permeability and metabolic stability .
- Stereochemical Configuration : For example, dexamethasone () shares the cyclopenta[a]phenanthrene core but has distinct stereochemistry (8S,9R,10S,11S,13S,14S) and additional substituents (fluorine, hydroxyl), contributing to its glucocorticoid activity .
Functional Group Modifications at C17
The C17 ketone in the target compound contrasts with derivatives bearing ester or acetyloxy groups:
- 17-Acetate Derivatives (e.g., ): Replacement of the ketone with an acetate group (e.g., 10,13-dimethyl-16-oxo...-17-yl acetate) alters polarity and metabolic pathways. Such modifications are common in prodrug designs to enhance bioavailability .
- 17-Hydroxy Derivatives : Compounds like 15,16-dihydro-12-methyl-17H-cyclopenta[a]phenanthren-17-one () lack the benzylidene group but retain the ketone, emphasizing the role of C17 in redox reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
